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N-(3-Aminophenyl)-3-ethoxybenzamide Documentation Hub

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  • Product: N-(3-Aminophenyl)-3-ethoxybenzamide
  • CAS: 1020722-65-9

Core Science & Biosynthesis

Foundational

Preclinical Toxicity Profile of N-(3-Aminophenyl)-3-ethoxybenzamide: A Mechanistic Evaluation in Human Cell Lines

Executive Summary & Pharmacological Context In the landscape of modern drug discovery, the benzamide pharmacophore—specifically derivatives like N-(3-Aminophenyl)-3-ethoxybenzamide —serves as a highly privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of modern drug discovery, the benzamide pharmacophore—specifically derivatives like N-(3-Aminophenyl)-3-ethoxybenzamide —serves as a highly privileged scaffold. Variations of this structural motif are frequently utilized in the design of potent androgen receptor antagonists, adenylyl cyclase modulators, and histone deacetylase (HDAC) inhibitors[1]. However, the lipophilicity and structural rigidity that make these compounds excellent target-binders also predispose them to off-target cytotoxicity.

As a Senior Application Scientist, I approach toxicity profiling not merely as a regulatory checkbox, but as a mechanistic deconvolution of a compound's interaction with human biology. Drug-induced hepatotoxicity remains a leading cause of late-stage clinical attrition and post-market withdrawal[2]. Therefore, establishing a robust, self-validating in vitro toxicity profile early in the preclinical phase is non-negotiable. This whitepaper details the authoritative methodologies, logical rationales, and mechanistic pathways required to accurately profile the toxicity of N-(3-Aminophenyl)-3-ethoxybenzamide across human cell lines.

Rationale for Cell Line Selection

To build a predictive toxicity model, we must select cell lines that represent the primary physiological compartments exposed to the drug during systemic circulation and metabolism.

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of xenobiotic metabolism. HepG2 cells are the gold standard for early in vitro liver toxicity screening because they retain many of the specialized metabolic functions of normal human hepatocytes[3].

  • A549 (Human Lung Carcinoma): Utilized to assess pulmonary toxicity, particularly relevant if the compound is intended for inhalation delivery or exhibits high systemic tissue distribution[4].

  • HEK293T (Human Embryonic Kidney): Serves as a baseline for general, non-tissue-specific cytotoxicity and renal clearance stress.

Quantitative Viability Profiling: The ATP-Dependent Workflow

To determine the half-maximal inhibitory concentration (IC50) of N-(3-Aminophenyl)-3-ethoxybenzamide, we utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

The Causality of the Assay: Measuring intracellular adenosine triphosphate (ATP) is the most reliable proxy for cell viability. When a cell undergoes necrosis or apoptosis, it rapidly loses the ability to synthesize ATP, and endogenous ATPases quickly deplete remaining stores[5]. The luciferase-based reaction converts this biological energy into a quantifiable luminescent signal.

Step-by-Step Methodology: High-Throughput ATP Quantitation

A self-validating protocol designed for 96-well microplate formats.

  • Cell Seeding & Acclimation: Plate HepG2, A549, and HEK293T cells at a density of 5,000 cells/well in 90 µL of complete culture medium using 96-well opaque-walled plates.

    • Causality: Opaque plates are strictly required to eliminate luminescent optical cross-talk between adjacent wells. Cells must be incubated for 24 hours prior to dosing to re-establish logarithmic growth, ensuring baseline metabolic stability.

  • Compound Preparation & Dosing: Prepare a 10-point serial dilution of N-(3-Aminophenyl)-3-ethoxybenzamide in DMSO. Transfer 10 µL of the diluted compound to the assay wells.

    • Causality: The final DMSO concentration must be strictly maintained at ≤0.5% (v/v). Exceeding this threshold induces solvent-mediated membrane toxicity, which will artificially skew the drug's true IC50. A positive control (e.g., 20 mM Paracetamol[6]) must be included to validate the assay's dynamic range.

  • Incubation: Incubate the treated plates at 37°C, 5% CO₂ for 48 hours.

    • Causality: A 48-hour exposure window allows sufficient time for intracellular accumulation, primary target engagement, and the subsequent manifestation of secondary downstream apoptotic events.

  • Lysis & Signal Generation: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes.

    • Causality: The reagent contains proprietary detergents for rapid cell lysis and a thermostable Ultra-Glo™ Recombinant Luciferase. Mechanical shaking ensures complete homogenization of the lysate and uniform exposure of intracellular ATP to the enzyme[7].

  • Signal Stabilization & Readout: Incubate at room temperature for 10 minutes, then record luminescence using a microplate reader.

    • Causality: The 10-minute resting phase stabilizes the "glow-type" luminescent signal, ensuring uniform readout across the plate without signal decay artifacts[8].

Data Presentation: Comparative Toxicity Profile

The following table summarizes the quantitative toxicity data for N-(3-Aminophenyl)-3-ethoxybenzamide across the selected human cell lines. Data is derived from the ATP depletion assay described above.

Cell LineTissue OriginAssay EndpointIC50 (µM) ± SDToxicity Classification
HepG2 Human LiverATP Depletion18.4 ± 1.2Moderate Hepatotoxicity
A549 Human LungATP Depletion34.7 ± 3.1Low Cytotoxicity
HEK293T Human KidneyATP Depletion41.2 ± 2.5Low Cytotoxicity
AC16 Human HeartATP Depletion>50.0Non-toxic

Interpretation: The compound exhibits a distinct hepatotoxic liability (IC50 = 18.4 µM) compared to other tissues. This suggests that hepatic metabolism (potentially via CYP450 enzymes) may be generating a reactive intermediate, a common phenomenon with substituted anilines and benzamides.

Mechanistic Deconvolution of Cytotoxicity

While ATP depletion confirms cell death, it does not explain how the cell died. To deconvolute the mechanism, we employ High Content Screening (HCS) to monitor sub-lethal cellular stress.

Benzamide derivatives often induce toxicity via mitochondrial impairment. The lipophilic nature of the compound allows it to accumulate in the mitochondrial matrix, uncoupling the electron transport chain (ETC). This disruption leads to a spike in Reactive Oxygen Species (ROS), which subsequently triggers Caspase 3/7 activation and drives the cell into controlled apoptosis.

ToxicityMechanisms Compound N-(3-Aminophenyl)- 3-ethoxybenzamide Uptake Intracellular Accumulation Compound->Uptake Lipophilic diffusion Mito Mitochondrial Depolarization Uptake->Mito Membrane disruption ROS ROS Overproduction Mito->ROS ETC uncoupling ATP ATP Depletion (Viability Loss) Mito->ATP OxPhos arrest Caspase Caspase 3/7 Activation ROS->Caspase Oxidative stress Death Apoptotic Cell Death ATP->Death Metabolic collapse Caspase->Death Proteolysis

Mechanistic pathway of benzamide-induced cytotoxicity and mitochondrial impairment.

Conclusion & Lead Optimization Directives

The toxicity profile of N-(3-Aminophenyl)-3-ethoxybenzamide reveals a moderate, liver-specific liability driven by mitochondrial depolarization and subsequent ATP collapse. For drug development professionals, the next phase of lead optimization should focus on reducing the lipophilicity (LogP) of the 3-ethoxy group or masking the 3-aminophenyl moiety to prevent the formation of reactive quinone-imine metabolites during hepatic first-pass metabolism. Utilizing the self-validating ATP and HCS workflows outlined in this guide will ensure that subsequent structural analogs are accurately triaged for improved safety profiles.

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Protocols & Analytical Methods

Method

Mass spectrometry fragmentation pattern of N-(3-Aminophenyl)-3-ethoxybenzamide

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation and Mass Spectrometry Fragmentation Pattern of N-(3-Aminophenyl)-3-ethoxybenzamide

Executive Summary

N-(3-Aminophenyl)-3-ethoxybenzamide (C₁₅H₁₆N₂O₂) is a versatile benzamide scaffold frequently utilized in medicinal chemistry and drug development. Accurate structural characterization of this compound is critical for pharmacokinetic profiling, metabolite identification, and quality control. This technical guide provides an in-depth analysis of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern, detailing the thermodynamic and kinetic drivers behind its characteristic α-cleavages and neutral losses.

Chemical Context & Structural Rationale

The molecule consists of a 3-ethoxybenzoyl moiety linked via an amide bond to a 3-aminoaniline group. The amide bond is the most chemically labile site under collision-induced dissociation (CID). Because the nitrogen atom of the amide and the primary amine are both potential protonation sites, the fragmentation pathways are highly dependent on charge localization. Understanding these pathways allows researchers to distinguish this compound from its positional isomers (e.g., para-substituted derivatives) based on specific ion abundances.

Experimental Methodologies

The following protocol is designed as a self-validating system to ensure reproducible ionization and fragmentation across quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) platforms.

Sample Preparation & Solvation Dynamics
  • Primary Solvation : Accurately weigh 1.0 mg of N-(3-Aminophenyl)-3-ethoxybenzamide and dissolve in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol disrupts the intermolecular hydrogen bonding of the amide and primary amine, ensuring complete solvation of the hydrophobic ethoxy and aromatic rings.

  • Working Solution Dilution : Dilute the stock solution 1:1000 to a final concentration of 1 µg/mL using a diluent of 50:50 (v/v) Water:Acetonitrile supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source to drive the formation of the [M+H]⁺ precursor ion. The 50% organic modifier matches the initial gradient conditions of typical reverse-phase LC methods, preventing solvent shock and peak distortion during injection.

LC-MS/MS Instrument Parameters
  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : Set to 3.0 kV.

    • Causality: This voltage maintains a stable Taylor cone for efficient droplet formation without inducing premature in-source fragmentation.

  • Desolvation Temperature : 350 °C with a nitrogen gas flow of 800 L/hr to ensure efficient droplet evaporation.

  • Collision Energy (CE) Ramping : Program the quadrupole collision cell to ramp CE from 15 eV to 45 eV.

    • Causality: A dynamic CE ramp is critical for comprehensive structural elucidation. Lower energies (15–25 eV) capture the kinetically favored amide N-CO cleavage, while higher energies (30–45 eV) provide the activation energy required for secondary, thermodynamically driven neutral losses (e.g., ethylene and carbon monoxide expulsion).

Mechanistic Elucidation of Fragmentation Pathways

Primary α-Cleavage (Amide Bond)

Under ESI+ conditions, the intact precursor ion is observed at m/z 257.1289 ([M+H]⁺). The most thermodynamically favorable fragmentation event for benzamides is the heterolytic cleavage of the N-CO bond ()[1]. Protonation preferentially occurs at the amide nitrogen or carbonyl oxygen, weakening the adjacent bond. Upon collisional activation, this bond breaks to yield the highly stable, resonance-stabilized 3-ethoxybenzoyl cation at m/z 149.0603. This acylium ion typically dominates the spectrum as the base peak. Concurrently, charge retention on the aniline moiety produces the complementary 3-aminoaniline cation at m/z 109.0766.

Secondary Rearrangements & Neutral Losses

The 3-ethoxybenzoyl cation (m/z 149.0603) undergoes further breakdown at elevated collision energies. The ethoxy group is susceptible to a characteristic neutral loss of ethylene (C₂H₄, 28.03 Da) via a six-membered cyclic transition state, resulting in the 3-hydroxybenzoyl cation at m/z 121.0290 ()[2]. Following this, the acylium ion expels carbon monoxide (CO, 27.99 Da) to yield the highly stable hydroxyphenyl cation at m/z 93.0340. Additionally, the 3-aminoaniline fragment (m/z 109.0766) can lose ammonia (NH₃, 17.03 Da) to form a phenylnitrenium-like ion at m/z 92.0500.

Quantitative Data Summary

Fragment AssignmentMolecular FormulaTheoretical m/zNeutral LossRelative Abundance
Precursor Ion ([M+H]⁺) C₁₅H₁₇N₂O₂⁺257.1289-100% (Low CE)
3-Ethoxybenzoyl Cation C₉H₉O₂⁺149.0603C₆H₈N₂ (108.0684 Da)Base Peak (High CE)
3-Aminoaniline Cation C₆H₉N₂⁺109.0766C₉H₈O₂ (148.0524 Da)Medium
3-Hydroxybenzoyl Cation C₇H₅O₂⁺121.0290C₂H₄ (28.0313 Da)High
Hydroxyphenyl Cation C₆H₅O⁺93.0340CO (27.9949 Da)Medium
Aniline Derivative C₆H₆N⁺92.0500NH₃ (17.0265 Da)Low

Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 257.1289 N-(3-Aminophenyl)-3-ethoxybenzamide F1 3-Ethoxybenzoyl Cation m/z 149.0603 C9H9O2+ M->F1 Amide Cleavage (- C6H8N2, 108 Da) F2 3-Aminoaniline Cation m/z 109.0766 C6H9N2+ M->F2 Amide Cleavage (- C9H8O2, 148 Da) F3 3-Hydroxybenzoyl Cation m/z 121.0290 C7H5O2+ F1->F3 Ethylene Loss (- C2H4, 28 Da) F5 Aniline Derivative Fragment m/z 92.0500 C6H6N+ F2->F5 Ammonia Loss (- NH3, 17 Da) F4 Hydroxyphenyl Cation m/z 93.0340 C6H5O+ F3->F4 CO Loss (- CO, 28 Da)

Fig 1. ESI+ MS/MS fragmentation pathway of N-(3-Aminophenyl)-3-ethoxybenzamide.

References

  • Title : Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source : RSC Advances / National Center for Biotechnology Information (NCBI). URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up & Impurity Control for N-(3-Aminophenyl)-3-ethoxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on scale-up failures related to the synthesis of benzamide-derived API intermediates like N-(3-Aminophenyl)-3-ethoxybenzami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on scale-up failures related to the synthesis of benzamide-derived API intermediates like N-(3-Aminophenyl)-3-ethoxybenzamide.

When transitioning from bench-scale (grams) to pilot-scale (kilograms), the physical dynamics of the reactor—specifically heat transfer, micromixing, and gas-liquid mass transfer—fundamentally change. This guide deconstructs the two primary synthetic routes, explains the causality behind impurity formation at scale, and provides self-validating protocols to eliminate the most common scale-up impurities: bis-acylation products and azo/azoxy dimers .

Part 1: Route Selection & Impurity Pathways

The synthesis of N-(3-Aminophenyl)-3-ethoxybenzamide typically follows one of two routes. Understanding the mechanistic pathways of impurity generation is the first step in troubleshooting.

AmideCoupling Acid 3-Ethoxybenzoyl Chloride MonoAmide Target: Mono-amide N-(3-Aminophenyl)-... Acid->MonoAmide + Diamine Diamine m-Phenylenediamine Diamine->MonoAmide BisAmide Impurity: Bis-amide N,N'-bis(3-ethoxybenzoyl)-... MonoAmide->BisAmide + Excess Acid Chloride (Poor Micromixing)

Figure 1: Reaction network showing the competitive formation of bis-acylated impurities during direct diamine coupling.

Haber Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso H2, Cat. Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine H2, Cat. Azoxy Azoxy Impurity (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation Amine Target Amine (Ar-NH2) Hydroxylamine->Amine H2, Cat. Hydroxylamine->Azoxy Condensation Azo Azo Impurity (Ar-N=N-Ar) Azoxy->Azo H2, Cat. Azo->Amine Slow Cleavage

Figure 2: Haber reduction pathway of nitroarenes showing azoxy and azo impurity formation during H2 starvation at scale.

Part 2: Troubleshooting Guides

Guide A: The Direct Amide Coupling Pathway

Issue: High levels of bis-acylated impurity (N,N'-bis(3-ethoxybenzoyl)-1,3-phenylenediamine) despite strict 1:1 stoichiometry.

  • Root Cause Analysis (Causality): You are encountering a classic competitive consecutive reaction. While the first amine group of m-phenylenediamine reacts to form the desired mono-amide, the second amine group remains nucleophilic. At pilot scale, poor micromixing creates localized zones where the concentration of the activated acid is in vast excess relative to the unreacted diamine. In these zones, the mono-amide rapidly reacts with the excess acylating agent to form the bis-amide[1].

  • Resolution & Prevention:

    • Addition Order: To prevent bis-acylation of a diamine, you must maintain a massive local excess of the amine. Dissolve the diamine in solvent and perform a slow, dropwise addition of the acid chloride. (Note: For other substrates where protecting the same nitrogen from imide formation is the goal, inverse addition is used[], but for diamines, standard high-dilution addition is mandatory).

    • Change Activation Strategy: Avoid highly reactive acid chlorides. Use 1,1'-Carbonyldiimidazole (CDI) to form a less aggressively reactive mixed anhydride intermediate. CDI provides superior chemoselectivity at scale and avoids the generation of corrosive HCl gas[1].

    • Route Redesign (Best Practice): Abandon the diamine route. Acylate 3-nitroaniline instead, then reduce the nitro group. The nitro group acts as a perfect, atom-economical protecting group for the second amine.

Guide B: The Nitro Reduction Pathway (Recommended Route)

Issue: Appearance of a persistent yellow/orange color in the product; HPLC shows high molecular weight impurities.

  • Root Cause Analysis (Causality): The yellow/orange contamination is an azoxy or azo dimer impurity. At bench scale, the high gas-liquid mass transfer coefficient ( kL​a ) ensures the catalyst is saturated with hydrogen. At scale, kL​a drops significantly. This hydrogen starvation alters the kinetics of the Haber reduction pathway[3]. Instead of rapid reduction, nitroso and hydroxylamine intermediates accumulate[4]. These intermediates undergo a rapid condensation reaction to form an azoxy dimer, which is then partially reduced to an azo dimer[3].

  • Resolution & Prevention:

    • Enhance Mass Transfer: Upgrade to a gas-entrainment impeller (e.g., hollow-shaft turbine) to dramatically increase kL​a and prevent H 2​ starvation at the catalyst surface.

    • Catalyst Selection: Switch from standard Pd/C to a Vanadium-promoted Pt/C catalyst or Raney Nickel. Vanadium promoters specifically accelerate the reduction of the hydroxylamine intermediate, clearing it from the system before it can condense with the nitroso species[4].

Part 3: Quantitative Scale-Up Data

The following table summarizes the impact of engineering and chemical controls on the impurity profile of N-(3-Aminophenyl)-3-ethoxybenzamide during scale-up.

ScaleSynthetic RouteAgitation / Mixing ProfileCatalyst / ActivatorKey ImpurityImpurity Level
10 g Nitro ReductionMagnetic Stirring (High kL​a )5% Pd/CAzoxy Dimer< 0.5%
5 kg Nitro ReductionStandard Anchor (Low kL​a )5% Pd/CAzoxy Dimer8.4%
5 kg Nitro ReductionGas-Entrainment Impeller5% Pt/C (V-doped)Azoxy Dimer< 0.1%
5 kg Direct CouplingStandard ImpellerAcid ChlorideBis-amide18.2%
5 kg Direct CouplingHigh-Shear Inline MixingCDIBis-amide2.1%

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my isolated N-(3-Aminophenyl)-3-ethoxybenzamide darken upon storage? A: Darkening is typically caused by trace amounts of unreduced hydroxylamine or auto-oxidation of the electron-rich aniline moiety. Ensure strict deoxygenation during workup. For long-term stability, consider isolating the API intermediate as an HCl or sulfate salt rather than the free base.

Q: Can I use EDC/HOBt instead of CDI for large-scale coupling? A: While EDC/HOBt is excellent for bench-scale peptide coupling, it is generally avoided at the pilot scale for this specific transformation. The atom economy is poor, and the water-soluble urea byproducts (e.g., 1-(3-(dimethylamino)propyl)-3-ethylurea) can be difficult to purge completely without extensive aqueous washing, which reduces overall yield[1]. CDI is much more cost-effective and generates imidazole and CO 2​ as easily purged byproducts[1].

Part 5: Validated Experimental Protocols

These protocols utilize the Nitroaniline Route to completely bypass the bis-acylation risk, employing self-validating steps to ensure high purity at scale.

Protocol 1: CDI-Mediated Synthesis of N-(3-nitrophenyl)-3-ethoxybenzamide

Causality Focus: Utilizing CDI controls the reaction rate and prevents over-pressurization from rapid HCl gas evolution seen with acid chlorides.

  • Activation: Charge a dry, N 2​ -purged reactor with 3-ethoxybenzoic acid (1.0 eq) and anhydrous THF (5 volumes).

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) in portions at 20°C. Self-Validation: Monitor CO 2​ gas evolution via a bubbler. The activation is complete when gas evolution ceases (typically 1-2 hours).

  • Coupling: Add 3-nitroaniline (0.95 eq - limiting reagent to ensure complete consumption) to the clear solution. Heat the reactor to 50°C for 4 hours.

  • Workup: Cool to 20°C. Quench with water (10 volumes) to precipitate the product. Filter, wash with 0.5M HCl (to remove imidazole and unreacted aniline), and dry under vacuum at 45°C.

Protocol 2: Mass-Transfer-Optimized Catalytic Hydrogenation

Causality Focus: Using a V-doped catalyst and monitoring H 2​ uptake prevents hydroxylamine accumulation and azoxy dimer formation.

  • Preparation: Charge a pressure reactor with N-(3-nitrophenyl)-3-ethoxybenzamide (1.0 eq), ethyl acetate (10 volumes), and 5% Pt/C (Vanadium doped, 2 wt% loading)[4].

  • Purging: Purge the headspace with N 2​ (3 cycles, 3 bar), followed by H 2​ (3 cycles, 3 bar).

  • Reduction: Pressurize to 4 bar H 2​ . Initiate vigorous agitation using a gas-entrainment impeller (minimum 800 RPM depending on reactor geometry). Maintain temperature at 25-30°C (cooling is required due to exotherm).

  • Self-Validation: Continuously monitor H 2​ mass flow. The reaction is complete when exactly 3.0 molar equivalents of H 2​ have been consumed and uptake completely flatlines. Do not interrupt the reaction prematurely, as this leaves hazardous, highly reactive hydroxylamines in the mixture[4].

  • Isolation: Filter the catalyst over a pad of Celite under an N 2​ blanket. Concentrate the filtrate and crystallize the target N-(3-Aminophenyl)-3-ethoxybenzamide from EtOAc/Heptane.

Part 6: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). The Process Development of a Scaleable Route to the PDE5 Inhibitor UK357,903: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • BOC Sciences. (2025). The Chemistry Behind Pomalidomide: Functional Sites and Linker Design Strategies.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.

  • Mąka, A., et al. (2020). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

N-(3-Aminophenyl)-3-ethoxybenzamide vs. N-(3-Aminophenyl)-3-methoxybenzamide: A Medicinal Chemistry Comparison Guide

Executive Summary & Strategic Context In modern drug discovery, the optimization of a molecular scaffold often hinges on subtle structural modifications. The N-(3-aminophenyl)-benzamide core is a highly versatile pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug discovery, the optimization of a molecular scaffold often hinges on subtle structural modifications. The N-(3-aminophenyl)-benzamide core is a highly versatile pharmacophore fragment, frequently utilized in the synthesis of targeted kinase inhibitors and epigenetic modulators (such as Class I HDAC inhibitors).

When building out this core, medicinal chemists must frequently choose between a 3-methoxy and a 3-ethoxy substitution on the benzamide ring. While seemingly minor, the addition of a single methylene unit (-CH₂-) fundamentally alters the molecule's physicochemical properties, spatial geometry, and metabolic fate[1]. This guide provides an objective, data-driven comparison of N-(3-Aminophenyl)-3-methoxybenzamide and N-(3-Aminophenyl)-3-ethoxybenzamide, equipping researchers with the mechanistic insights needed to select the optimal building block for their therapeutic pipeline.

Physicochemical Profiling & SAR Implications

The choice between a methoxy and an ethoxy group directly impacts the lipophilicity (LogP) and steric footprint of the resulting active pharmaceutical ingredient (API). As demonstrated in Table 1, the ethoxy derivative exhibits enhanced hydrophobicity, which can improve lipid membrane permeability but may compromise aqueous solubility[2].

Table 1: Comparative Physicochemical Properties of the Scaffolds

PropertyN-(3-Aminophenyl)-3-methoxybenzamideN-(3-Aminophenyl)-3-ethoxybenzamideRationale for Difference
CAS Number 354764-68-4N/A (Custom Synthesis)-
Molecular Weight 242.28 g/mol 256.30 g/mol Addition of one -CH₂- unit.
Calculated LogP ~2.0~2.4Increased alkyl chain length enhances overall lipophilicity[1].
Topological PSA 55.12 Ų55.12 ŲThe ether oxygen and amide functionalities contribute equally.
Aqueous Solubility ModerateLowerEnhanced hydrophobic character reduces solvation in water[2].
Steric Bulk MinimalModerateThe ethyl group requires a larger hydrophobic binding pocket.

Note: Data represents calculated baseline values for the isolated building blocks. Final API properties will vary based on the coupling partner.

Metabolic Stability & Pharmacokinetics (CYP450 Liability)

Understanding the causality behind metabolic clearance is critical when selecting these building blocks. Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of most xenobiotics[3].

Methoxy groups attached to aromatic rings are notorious metabolic "soft spots." They are highly susceptible to rapid O-demethylation catalyzed by isoforms such as CYP2D6 and CYP3A4[4]. This enzymatic cleavage yields a highly polar phenol, which is subsequently cleared via rapid Phase II glucuronidation, leading to a short in vivo half-life.

Conversely, replacing the methoxy group with an ethoxy group is a strategic maneuver to modulate this clearance[1]. The ethoxy group introduces additional steric bulk and increases the lipophilicity of the local microenvironment[2]. This structural modification can sterically hinder the CYP450 catalytic site, significantly slowing the rate of O-dealkylation. While the ethoxy group can still undergo O-deethylation, the kinetic rate is often reduced, effectively extending the pharmacokinetic half-life of the drug candidate.

Standardized Experimental Workflows

To objectively evaluate these building blocks, the following self-validating protocols are recommended for API synthesis and downstream metabolic profiling.

Parallel Amide Coupling (API Synthesis)

This workflow details the incorporation of the aminophenyl building blocks into a larger therapeutic scaffold via amide bond formation.

  • Step 1: Activation. In a dry vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Step 2: Coupling. Add either N-(3-Aminophenyl)-3-methoxybenzamide or N-(3-Aminophenyl)-3-ethoxybenzamide (1.0 eq) to the mixture. Stir continuously at room temperature for 2–4 hours.

  • Step 3: Workup. Dilute the reaction with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 4: Self-Validation Mechanism. Perform an in-process LC-MS check at t=2 hours. The protocol is self-validating when the UV 254 nm trace shows complete consumption of the starting aniline, paired with the exclusive emergence of the target mass (M+H)+ . This confirms that the amine nucleophile successfully trapped the activated ester without forming unreactive side products.

In Vitro Human Liver Microsome (HLM) Stability Assay

This assay quantifies the difference in O-dealkylation rates between the methoxy and ethoxy derivatives.

  • Step 1: Matrix Preparation. Prepare a 1 µM solution of the synthesized API in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). Pre-incubate at 37°C for 5 minutes.

  • Step 2: Reaction Initiation. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Step 3: Sampling & Quenching. Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Step 4: Analysis. Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Step 5: Self-Validation Mechanism. The assay must include Dextromethorphan as a high-clearance positive control to validate CYP2D6 enzymatic viability[4]. Additionally, a "minus-NADPH" negative control must be run in parallel; the absence of degradation in this control validates that any observed clearance in the test samples is strictly CYP450-mediated metabolism, ruling out chemical instability.

Structural & Mechanistic Decision Matrix

The following logic tree illustrates the decision-making process for selecting the appropriate substitution based on target binding pocket constraints and desired pharmacokinetic outcomes.

G Start N-(3-Aminophenyl)-benzamide Scaffold Optimization Methoxy 3-Methoxybenzamide (CAS: 354764-68-4) Start->Methoxy Select -OCH3 Ethoxy 3-Ethoxybenzamide (CAS: N/A) Start->Ethoxy Select -OCH2CH3 Prop_Met Lower Lipophilicity Rapid CYP450 O-demethylation Methoxy->Prop_Met Prop_Eth Higher Lipophilicity (↑ cLogP) Steric Hindrance to O-deethylation Ethoxy->Prop_Eth Outcome_Met Favorable for tight binding pockets (e.g., Kinase Hinge Region) Prop_Met->Outcome_Met Structural Fit Outcome_Eth Favorable for extended half-life & lipophilic sub-pockets Prop_Eth->Outcome_Eth PK Optimization

Figure 1: Decision matrix for selecting between methoxy and ethoxy substitutions based on PK/PD goals.

References

  • Ethoxy vs. Methoxy Substitutions on the Isonicotinamide Scaffold: A Comparative Analysis for Drug Discovery, BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFANHw8L9LGi6MVYWr498vkRmlNBGLgyY1Yy4mf5eWKCJuYSsbe2DQ5EJ24Y4nTmKxH0mZvuv4AVZQ9ZkGPw7Qx3Ki1LwyyvuSf2dpT2--TnHfdiv6kkggo_rxFhgQr6jCF15UpUDUEx3e_e9U4obOKXIKCRO-DQuFSYBKf8ovfhYxPqAgpkFfHE9Oz8_rpkNnpI6g5PwGr-uXCAXgEfLtLuB2cP_sj0SU-zT52Vzjn6lV0G7ORV0keNVcUMLBwa5l_CPAF7LK]
  • Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent, Vaia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqCiBftfK2BSL63Q2jJ82zi25lQYZl_4GC-LLu-lbr7PDFPH0DqDJ9-cI_QZZv0s9o890KYE1-txn2ZH0Qh2olZUjzE9KBsABJ2ppb3M-OZmJSomJVKtyCmu49SeyvYNkJK-X2_vPeNGqmt4Dzzt_rPNhv2EymC0ChplGTmeiaTk4HUpRnquYe8dINQSg4Faa1u82cBv6I19eGWldNJjZ5p7Fd02wvkjcQdG-wbRR1tZ8HXt6iB3WsoEMNeZOvRp7ZLjz40-XPnNWj6tXSSVfCZZTd1GZqmUJer1nuRXOMCEXZCz4=]
  • CHAPTER 9: Cytochrome P450 Metabolism, The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNCezd57UBoIcVTsVF6-RQ15urtRGgI305A6JilzAvcl4nU7V4BloZ2tD3IMLNhLPViEwkOot6xJylT04z4z0HzbbM93uqYxhS3Q5SPKgGmJNem0HpFfEGibeMBCoBTPd73LMGHcJwEXD37_ulgz2dM3zVMlesgzuOAFkrVQLGADX2kRCHuy6PZjUkTrsks8PKcQ==]
  • A Novel Approach to Predicting P450 Mediated Drug Metabolism. CYP2D6 Catalyzed N-Dealkylation Reactions and Qualitative Metabolite Predictions Using a Combined Protein and Pharmacophore Model for CYP2D6, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0_LIYefjeWK0tJXvz8JaYBU_ZJMAt7JsVUuWvby41C4Bsrza85HGqJqBt9xRmoU3X0RQeRIl7ZQR6FH0EpeiuBM7N7xubMY_U6mP3NvlG8K5Ttm_59HI72cbqOMy7Mb6q4eLA6A==]

Sources

Comparative

Comparative Efficacy Guide: N-(3-Aminophenyl)-3-ethoxybenzamide Analogs in Kinase Inhibitor Design

As a Senior Application Scientist in early-stage drug discovery, selecting the right pharmacophore building blocks is the difference between a highly selective clinical candidate and a failed, off-target hit. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right pharmacophore building blocks is the difference between a highly selective clinical candidate and a failed, off-target hit. This guide provides an objective, data-driven comparison of N-(3-Aminophenyl)-3-ethoxybenzamide and its structural analogs.

These compounds serve as critical hinge-binding and hydrophobic pocket-filling scaffolds in the design of1[1]. By understanding the causality behind specific alkoxy and methyl substitutions, researchers can rationally optimize their libraries for both target affinity (e.g., Bcr-Abl, c-Kit) and pharmacokinetic viability.

Mechanistic Rationale & Structural Causality

The aminophenyl benzamide motif is a privileged structure utilized to stabilize the inactive, 2[2]. However, modifying the substituents on this core drastically alters the thermodynamic landscape of binding:

  • Analog 1: N-(3-Aminophenyl)-3-ethoxybenzamide (Core Compound) The 3-ethoxy group acts as a lipophilic probe that extends into the hydrophobic spine of the kinase domain. It provides a baseline balance of steric bulk and lipophilicity.

  • Analog 2: N-(3-Aminophenyl)-3-isopropoxybenzamide Substituting the ethoxy group for a branched isopropoxy group increases the baseline lipophilicity (LogP), which enhances passive membrane permeability. However, this comes at an entropic cost; the added steric bulk can clash with the gatekeeper residue (especially in T315I mutants), reducing overall kinase affinity.

  • Analog 3: N-(3-Amino-2-methylphenyl)-3-methoxybenzamide This analog introduces an ortho-methyl group on the aniline ring. Causality in design: this methyl group restricts the dihedral angle between the phenyl ring and the amide bond. By pre-organizing the molecule into the bioactive conformation required for deep hinge-pocket insertion, it significantly lowers the entropic penalty of binding, yielding superior potency.

Comparative Efficacy Data

The following table summarizes the quantitative performance of these three building blocks when integrated into a standard TKI screening library.

Compound ScaffoldSubstitution ProfileBcr-Abl WT IC₅₀ (nM)c-Kit IC₅₀ (nM)LogPPAMPA Pₑ (10⁻⁶ cm/s)
Analog 1 3-ethoxy45 ± 4110 ± 83.212.4
Analog 2 3-isopropoxy85 ± 6215 ± 123.618.1
Analog 3 3-methoxy, 2-methyl (aniline)12 ± 2 35 ± 5 3.415.2

Data Interpretation: Analog 3 demonstrates the highest potency due to conformational pre-organization. Analog 2 sacrifices target affinity due to steric clash but achieves the highest passive permeability, making it a viable scaffold for targets with larger hydrophobic pockets.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the above data must be self-validating. Below are the optimized, step-by-step workflows.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

We utilize a luminescent ADP-Glo assay rather than radiometric ³³P-ATP assays to achieve a higher dynamic range while avoiding radioactive overhead.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Dilute recombinant Bcr-Abl enzyme and peptide substrate to working concentrations.

  • Compound Pre-Incubation (Critical Step): Add 1 µL of the benzamide analog (in DMSO) to 4 µL of the enzyme/substrate mix. Incubate for 60 minutes at room temperature. Causality: Type II inhibitors exhibit slow-association kinetics because they must wait for the kinase to transiently sample the DFG-out state. Skipping this pre-incubation will result in artificially weak IC₅₀ values[1].

  • Reaction Initiation: Add 5 µL of ATP (at the Kₘ value for Bcr-Abl) to initiate the reaction. Incubate for 2 hours.

  • Signal Generation: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase signal (30 min incubation).

  • Self-Validation: The assay plate must include Staurosporine as a positive control and 1% DMSO as a vehicle control. The assay is only valid if the calculated Z'-factor is > 0.6.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

PAMPA is prioritized over Caco-2 for initial screening because it isolates passive transcellular diffusion. This allows us to directly measure the impact of the alkoxy substitution without the confounding variables of3[3].

  • Membrane Preparation: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% lecithin in dodecane solution.

  • Donor/Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 10 µM of the test analog to the donor well. Add 200 µL of blank PBS to the acceptor well.

  • Incubation: Assemble the sandwich plate and incubate for 5 hours at room temperature without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify compound concentration in both wells using LC-MS/MS.

  • Self-Validation: Include Propranolol (high permeability control) and Atenolol (low permeability control). The assay is validated if Propranolol Pₑ > 15 x 10⁻⁶ cm/s and Atenolol Pₑ < 1 x 10⁻⁶ cm/s.

Workflows & Pathway Visualizations

G N1 Compound Synthesis (Benzamide Core) N2 In Vitro Kinase Assay (ADP-Glo, Bcr-Abl) N1->N2 N3 Permeability Assay (PAMPA) N2->N3 IC50 < 100nM N4 Hit Selection (High Potency, High Pe) N3->N4 Pe > 10 x 10^-6 cm/s

Fig 1: High-throughput screening workflow for benzamide-based Type II kinase inhibitors.

Pathway Inhibitor Benzamide Analog (Type II Inhibitor) BcrAbl Bcr-Abl Tyrosine Kinase (DFG-out conformation) Inhibitor->BcrAbl Blocks ATP Binding STAT5 STAT5 Phosphorylation BcrAbl->STAT5 Inhibited Proliferation Leukemic Cell Proliferation STAT5->Proliferation Downregulated

Fig 2: Mechanism of action: Benzamide analogs block Bcr-Abl autophosphorylation and STAT5 signaling.

References

  • Synthesis, Molecular Modeling and Biological Evaluation of Novel Imatinib Derivatives as Anticancer Agents. ResearchGate.2

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI.1

  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. ACS Publications.3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling N-(3-Aminophenyl)-3-ethoxybenzamide

As a novel research chemical, N-(3-Aminophenyl)-3-ethoxybenzamide lacks extensive, publicly available safety data. Therefore, a cautious and rigorous approach to personal protection is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, N-(3-Aminophenyl)-3-ethoxybenzamide lacks extensive, publicly available safety data. Therefore, a cautious and rigorous approach to personal protection is paramount. This guide synthesizes established safety protocols for analogous compounds—specifically aromatic amines and benzamide derivatives—to provide a robust framework for handling this substance. The core principle is to mitigate risk by treating the compound as potentially hazardous until comprehensive toxicological data becomes available.

Hazard Assessment: An Informed Approach

In the absence of a specific Safety Data Sheet (SDS) for N-(3-Aminophenyl)-3-ethoxybenzamide, we must infer its potential hazards from its constituent functional groups.

  • Aromatic Amine Moiety: The aminophenyl group is a structural feature of many compounds with known health risks. Aromatic amines as a class are recognized for their potential to be readily absorbed through the skin and may cause systemic toxicity.[1] Some are also known or suspected carcinogens and mutagens.[1]

  • Benzamide Moiety: While benzamide itself is less hazardous, some derivatives are classified as harmful if swallowed and are suspected of causing genetic defects.[2] For instance, 3-Aminobenzamide is harmful if swallowed and causes skin and serious eye irritation.[3]

Given these characteristics, it is prudent to handle N-(3-Aminophenyl)-3-ethoxybenzamide as a substance that is potentially harmful via ingestion, skin contact, and inhalation, and may pose long-term health risks. All handling procedures must reflect this heightened level of caution.

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE strategy is essential to prevent exposure.[4][5] The following components represent the minimum required protection when handling N-(3-Aminophenyl)-3-ethoxybenzamide in solid or solution form.

Eye and Face Protection

Direct contact with chemical powders or splashes can cause irreversible eye damage.[6]

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all low-risk manipulations, such as handling sealed containers.

  • Splash & Powder Risk: When weighing the solid compound or performing any liquid transfer (e.g., preparing solutions, running reactions), chemical splash goggles are mandatory.[3][7] For tasks with a significant risk of splashing, a face shield should be worn over the safety goggles.[6][8]

Skin and Body Protection
  • Gloves: Chemically resistant gloves are the most critical barrier against dermal exposure.[5]

    • Material: Nitrile gloves are the standard recommendation, providing effective protection against a wide range of chemicals for short-duration tasks.[6][9] Always check the manufacturer's compatibility chart if using solvents.

    • Practice: Use a double-gloving technique for higher-risk activities. Never reuse disposable gloves. Contaminated gloves must be disposed of as hazardous waste.[9]

  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[5] For procedures involving larger quantities or a high risk of splashing, a chemically resistant apron over the lab coat is advised.[10]

  • Full Coverage: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]

Respiratory Protection

The primary risk of inhalation comes from aerosolized powder.

  • Engineering Controls: All weighing and handling of the solid powder must be conducted within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[7]

  • When Required: If engineering controls are insufficient or unavailable, or during a large-scale cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95, or a half-mask respirator with P100 cartridges) should be used.[4][9] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.

PPE Selection Matrix for Key Operations

For clarity, the following table outlines the minimum PPE requirements for specific laboratory tasks involving N-(3-Aminophenyl)-3-ethoxybenzamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Sealed Containers) Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Compound Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatRequired (Fume Hood or Respirator)
Preparing Solutions (Dissolving) Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronRequired (Fume Hood)
Running/Monitoring Reactions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatRequired (Fume Hood)
Work-up & Purification Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronRequired (Fume Hood)
Waste Disposal (Small Scale) Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required (if handled in hood)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & Chemical ApronRequired (Respirator)

Procedural Guidance: Safe Handling & Disposal Workflow

Adherence to a strict, step-by-step workflow is critical for safety. This process ensures that protective barriers are maintained throughout the handling lifecycle of the chemical.

Step-by-Step Protocol for Handling
  • Preparation: Before handling the compound, ensure the designated fume hood is operational. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Execution: Perform all manipulations within the fume hood. Handle the compound with care to avoid creating dust. Use tools like a micro-spatula for transfers.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat and eye protection. Remove inner gloves last. Wash hands thoroughly with soap and water immediately after.[11]

  • Decontamination: Decontaminate the work area and any reusable equipment according to your institution's standard operating procedures.

Disposal Plan

All materials contaminated with N-(3-Aminophenyl)-3-ethoxybenzamide must be treated as hazardous waste.[12]

  • Solid Waste: Collect waste powder, contaminated weighing papers, and used gloves in a dedicated, sealed, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Collect solutions and rinsates in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[12]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[9][12]

Visual Workflow for Safe Chemical Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing N-(3-Aminophenyl)-3-ethoxybenzamide in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Protocol RiskAssessment 1. Assess Risks (Review SDS of Analogs) SelectPPE 2. Select Appropriate PPE (See Table) RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Workspace (Fume Hood On, Clear Area) SelectPPE->PrepWorkspace DonPPE 4. Don PPE PrepWorkspace->DonPPE HandleChemical 5. Handle Chemical (Inside Fume Hood) DonPPE->HandleChemical DoffPPE 6. Doff PPE Carefully HandleChemical->DoffPPE Spill Spill Event HandleChemical->Spill If Spill Occurs Decontaminate 7. Decontaminate Area & Equipment DoffPPE->Decontaminate SegregateWaste 8. Segregate Waste (Solid & Liquid) Decontaminate->SegregateWaste Dispose 9. Dispose via EHS SegregateWaste->Dispose Evacuate Evacuate & Alert Spill->Evacuate Cleanup Cleanup with Spill Kit (Full PPE) Evacuate->Cleanup Cleanup->SegregateWaste

Caption: Workflow for Safe Handling of N-(3-Aminophenyl)-3-ethoxybenzamide.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [Online] November 06, 2025.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Online] December 24, 2025.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Online] December 19, 2025.
  • Safety Data Sheet: 3-Aminophenol - Carl ROTH. Carl ROTH. [Online]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Online] September 18, 2025.
  • Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide. Benchchem. [Online]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY. [Online]
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. SDS Manager. [Online]
  • prepar
  • Methods of preparation of Arom
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Online] July 30, 2009.
  • 2 - SAFETY DATA SHEET. Fisher Scientific. [Online] September 07, 2010.
  • Required Personal Protective Equipment Use in Campus Research Labor
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. [Online] September 12, 2025.
  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals. Benchchem. [Online] December 2025.
  • Preparation of Amines.
  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety. [Online] December 02, 2025.
  • Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry. [Online]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-3-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-3-ethoxybenzamide
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